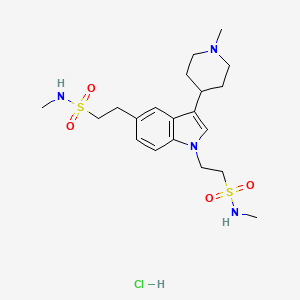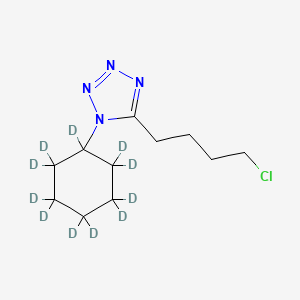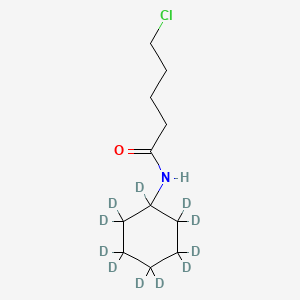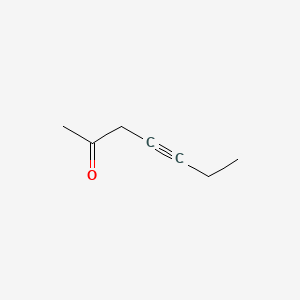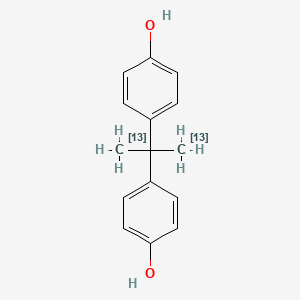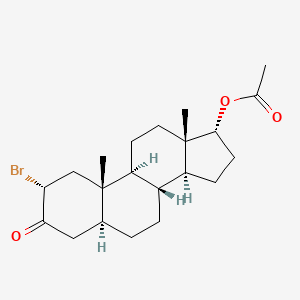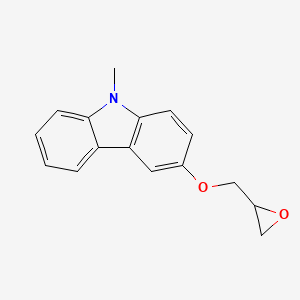![molecular formula C25H29N3O6S2 B585403 (2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate CAS No. 142307-40-2](/img/structure/B585403.png)
(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate is a complex organic molecule that features multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the formation of benzoxazole and benzothiazole rings, followed by their integration into the thiazolidinone framework. One common method involves the cyclization of 2-aminophenols with aldehydes to form benzoxazoles, and similarly, the cyclization of 2-aminothiophenols with aldehydes to form benzothiazoles . These intermediates are then subjected to further reactions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Catalysts such as samarium triflate and copper (II) oxide nanoparticles are often used to facilitate these reactions under mild conditions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole and benzothiazole rings can interact with enzymes or receptors, modulating their activity. The thiazolidinone moiety may also play a role in binding to biological targets, influencing various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[2-ethyl-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-propenylidene]-1,3-benzoselenazol-3(2H)-yl-1-propanesulfonate
- 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid
Uniqueness
This compound is unique due to its combination of benzoxazole, benzothiazole, and thiazolidinone rings, which confer specific chemical and biological properties
Properties
CAS No. |
142307-40-2 |
|---|---|
Molecular Formula |
C25H29N3O6S2 |
Molecular Weight |
531.642 |
IUPAC Name |
3-ethyl-2-[(3-ethyl-1,3-benzoxazol-2-ylidene)methyl]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazol-3-ium-4-one;acetate;dihydrate |
InChI |
InChI=1S/C23H22N3O2S2.C2H4O2.2H2O/c1-4-25-15-10-6-8-12-17(15)28-19(25)14-20-26(5-2)22(27)21(30-20)23-24(3)16-11-7-9-13-18(16)29-23;1-2(3)4;;/h6-14H,4-5H2,1-3H3;1H3,(H,3,4);2*1H2/q+1;;;/p-1 |
InChI Key |
QRPHTZKYHBAODQ-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C(=O)C(=C4N(C5=CC=CC=C5S4)C)S3)CC.CC(=O)[O-].O.O |
Synonyms |
(5E)-3-ethyl-2-[(E)-(3-ethylbenzooxazol-2-ylidene)methyl]-5-(3-methylb enzothiazol-2-ylidene)-1-thia-3-azoniacyclopent-2-en-4-one acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


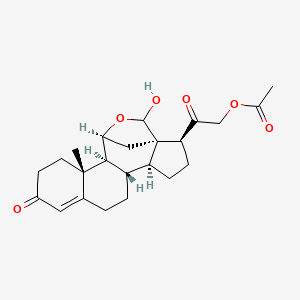
![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7bta,8bta,8abta)]-(9CI)](/img/new.no-structure.jpg)
